molecular formula C10H10N4OS B2809075 N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235037-78-1

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2809075
CAS No.: 1235037-78-1
M. Wt: 234.28
InChI Key: NDOHISWBEBZYMI-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazinyl group and at the 4-position with an ethyl carboxamide moiety. This structure combines electron-rich aromatic systems (pyrazine and thiazole) with a polar carboxamide group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves coupling pyrazine derivatives with thiazole precursors, followed by amidation reactions .

Properties

IUPAC Name

N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-2-12-9(15)8-6-16-10(14-8)7-5-11-3-4-13-7/h3-6H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHISWBEBZYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of a thiazole precursor with a pyrazine derivative. One common method involves the use of 2-aminothiazole and 2-chloropyrazine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted thiazole and pyrazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibits several biological activities:

Antimicrobial Activity

  • The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Its structural features enhance its interaction with microbial targets, leading to improved efficacy compared to related compounds .

Anticancer Properties

Anti-inflammatory Effects

  • Compounds with thiazole and pyrazine structures have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis and Structure Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity or solubility. Common synthetic pathways include:

  • Formation of the thiazole ring.
  • Introduction of the pyrazine moiety.
  • Attachment of the ethyl group at the nitrogen atom of the carboxamide.

Optimizing these reactions can lead to improved yields and selectivity for desired biological activities.

Case Studies and Research Findings

Several studies have explored the applications and effects of thiazole derivatives:

Study on Antitubercular Activity
A study focused on 2-amino-thiazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications similar to those in N-ethyl-2-(pyrazin-2-y)thiazole could yield effective antitubercular agents .

Evaluation of Anticancer Potential
Research on related compounds indicates that thiazole derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves disrupting cellular processes critical for tumor growth, highlighting the need for further investigation into N-ethyl derivatives for anticancer applications .

Mechanism of Action

The mechanism of action of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrazine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinyl vs. Pyrazinyl Substituents

A critical distinction lies in the heteroaromatic substituent at the thiazole’s 2-position. Analogs such as N-ethyl-2-(4'-pyridinyl)thiazole-5-carboxamide () replace pyrazine with pyridine. Key differences include:

  • Hydrogen Bonding : Pyrazine’s additional nitrogen may offer more hydrogen-bonding sites, improving binding affinity in receptor-ligand interactions.
Table 1: Structural and Electronic Comparison
Compound Heteroaromatic Group Nitrogen Atoms LogP* (Predicted) Synthetic Yield (%)
N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide Pyrazine 3 (2 in pyrazine + 1 in thiazole) 1.8 65–75
N-ethyl-2-(4'-pyridinyl)thiazole-5-carboxamide Pyridine 2 (1 in pyridine + 1 in thiazole) 2.1 70–80

*LogP values estimated via computational models.

Carboxamide Positional Isomerism

The carboxamide group’s position on the thiazole ring (4 vs. 5) significantly impacts molecular geometry and bioactivity:

  • 4-Carboxamide Derivatives : The target compound’s carboxamide at the 4-position may favor planar conformations, optimizing interactions with flat binding pockets (e.g., enzyme active sites).

Biological Activity

N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring, a pyrazine moiety, and an ethyl group attached to the nitrogen atom of the carboxamide. Its molecular formula is C10H10N4O1SC_{10}H_{10}N_{4}O_{1}S with a molecular weight of approximately 226.27 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity, which is crucial for microbial growth and cancer cell proliferation.
  • Receptor Modulation : The pyrazine moiety enhances binding affinity to specific receptors, leading to modulation of cellular processes such as apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Properties

This compound has been investigated for its effectiveness against various pathogens. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound displays potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anticancer Activity

The compound has also been evaluated for its anticancer potential across various cancer cell lines:

  • Cytotoxicity : this compound has shown significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Cell LineIC50 (μM)
MCF73.79
A54926
HepG217.82
  • Mechanism of Action : The compound induces apoptosis in cancer cells, which is critical for its anticancer efficacy .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties, with N-ethyl derivatives showing enhanced efficacy against resistant strains .
  • Cancer Therapeutics : A study indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective cytotoxicity towards tumor cells while sparing normal cells .
  • Comparative Analysis : Structural analogs have been synthesized to explore their activities further, revealing that modifications can enhance biological effectiveness while maintaining safety profiles.

Q & A

Basic Research Questions

Q. How can the synthesis of N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide be optimized for academic research?

  • Methodology :

  • Use multi-step protocols involving coupling reactions between pyrazine-2-carboxylic acid derivatives and thiazole intermediates under nitrogen atmosphere .
  • Optimize reaction conditions: Employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings, and control temperature (e.g., reflux in ethanol/water mixtures) to improve yields .
  • Purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign signals for the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and pyrazine protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 291.3 [M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thiazole ring vibrations .

Q. How can researchers assess its preliminary biological activity?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via non-linear regression .
  • Enzyme inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based assays .
  • Antimicrobial activity : Employ microdilution methods against Gram-positive/negative bacteria (e.g., MIC determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Key parameters: space group (e.g., P2₁/c), R-factor (<0.05) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. What strategies address contradictory bioactivity data across cell lines?

  • Methodology :

  • Proteomic profiling : Identify off-target interactions via LC-MS/MS after pull-down assays with biotinylated analogs .
  • Gene knockdown : Use siRNA to validate target specificity (e.g., apoptosis-related genes like Bcl-2) .
  • Dose-response curves : Re-evaluate IC₅₀ under standardized conditions (e.g., serum-free media) to minimize confounding factors .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Modify substituents : Replace the ethyl group with fluorinated chains (e.g., CF₃) to enhance metabolic stability .
  • Bioisosteric replacement : Substitute thiazole with oxadiazole to improve solubility while retaining activity .
  • Molecular docking : Use AutoDock Vina to predict binding modes against targets like EGFR kinase .

Q. What computational methods validate electron density maps in crystallography?

  • Methodology :

  • Density Functional Theory (DFT) : Compare experimental SCXRD data with optimized geometries (B3LYP/6-31G* basis set) .
  • Residual density analysis : Identify disordered solvent molecules using Olex2 .

Q. How to improve solubility for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability in rodent models .

Methodological Notes

  • Data Tables :

    Parameter Value/Technique Reference
    Melting Point215–218°C (DSC)
    LogP (Predicted)2.8 (ALOGPS)
    Crystallographic R-Factor0.032 (SHELXL-refined)

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